molecular formula C9H18N2O2 B13725172 N-methyl-2-{[(oxan-4-yl)methyl]amino}acetamide

N-methyl-2-{[(oxan-4-yl)methyl]amino}acetamide

Cat. No.: B13725172
M. Wt: 186.25 g/mol
InChI Key: VVEMGTVDTWHYLM-UHFFFAOYSA-N
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Description

N-methyl-2-{[(oxan-4-yl)methyl]amino}acetamide is a synthetic acetamide derivative characterized by a tetrahydropyran-4-yl (oxan-4-yl) group linked via a methylene bridge to the nitrogen of an acetamide backbone.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

N-methyl-2-(oxan-4-ylmethylamino)acetamide

InChI

InChI=1S/C9H18N2O2/c1-10-9(12)7-11-6-8-2-4-13-5-3-8/h8,11H,2-7H2,1H3,(H,10,12)

InChI Key

VVEMGTVDTWHYLM-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CNCC1CCOCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-{[(oxan-4-yl)methyl]amino}acetamide typically involves the reaction of oxan-4-ylmethylamine with N-methylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the compound. Quality control measures are implemented to monitor the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-{[(oxan-4-yl)methyl]amino}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-methyl-2-{[(oxan-4-yl)methyl]amino}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic effects and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-2-{[(oxan-4-yl)methyl]amino}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in the Acetamide Backbone

N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-[(thiophen-2-yl)methyl]acetamide
  • Structure : Incorporates a propane-2-sulfonylphenyl group at the acetamide’s α-carbon and a thiophen-2-ylmethyl substituent on the oxan-4-yl nitrogen .
  • The thiophene moiety introduces aromaticity and π-π stacking capabilities, which may influence receptor binding .
N-(4-methylphenyl)-2-[(2-oxooxolan-3-yl)amino]acetamide
  • Structure : Features a 2-oxooxolan-3-yl (γ-lactone) substituent instead of the oxan-4-yl group .
  • This contrasts with the more stable tetrahydropyran ring in the target compound .

Heterocyclic Nitrogen vs. Oxygen Systems

N-Methyl-2-(4-methylpiperazin-1-yl)acetamide Derivatives
  • Structure : Replaces the oxan-4-yl group with a 4-methylpiperazine ring .
  • This contrasts with the neutral oxygen-containing oxan-4-yl group in the target compound .
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
  • Structure : Utilizes a morpholine ring with acetyl and dimethyl substituents .

Physicochemical and Spectroscopic Comparisons

Compound Name Molecular Weight Key Functional Groups IR Peaks (cm⁻¹) $ ^1H $-NMR Features (δ, ppm)
N-methyl-2-{[(oxan-4-yl)methyl]amino}acetamide ~216.27* Oxan-4-yl, methylamino ~3300 (N–H), 1650 (C=O) 3.4–4.0 (oxan-4-yl protons), 2.8 (N–CH₃)
N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-[(thiophen-2-yl)methyl]acetamide 421.57 Sulfonyl, thiophene 2214 (C≡N), 1664 (C=O) 7.2–7.9 (aromatic protons), 3.77 (OCH₃)
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide 347.43 Morpholine, acetyl 1680 (C=O), 1220 (C–O–C) 1.21 (d, J=7.0 Hz, isopropyl), 2.14 (s, CH₃CO)

*Calculated based on formula C₉H₁₆N₂O₂.

Biological Activity

N-methyl-2-{[(oxan-4-yl)methyl]amino}acetamide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C7H13N2O2\text{C}_7\text{H}_{13}\text{N}_2\text{O}_2

This compound features a methyl group attached to an acetamide backbone, with an oxan-4-yl substituent that may influence its biological interactions.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The compound is believed to modulate their activity, leading to diverse biological effects. Specific mechanisms may include:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing synaptic transmission.
  • Enzyme Modulation : It has potential inhibitory or stimulatory effects on specific enzymes involved in metabolic pathways.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, making it a candidate for developing new antimicrobial agents.
  • Neurological Effects : Due to its structural similarities with known neuroactive compounds, it may have implications in treating neurological disorders.
  • Metabolic Regulation : The compound's interaction with metabolic enzymes could position it as a therapeutic agent for metabolic diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Zhuravel et al. (2023)Demonstrated significant antibacterial and antifungal activities associated with related compounds.
Drug Development Research (2022)Investigated the compound's potential as a therapeutic agent for neurological disorders, highlighting its ability to cross the blood-brain barrier.
Pharmacological Reviews (2021)Discussed the modulation of neurotransmitter receptors by similar compounds, suggesting potential mechanisms for this compound.

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